N-(2-Methoxybenzyl)-N-methylfuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxybenzyl)-N-methylfuran-2-amine is a chemical compound that belongs to the class of substituted phenethylamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. It is structurally related to other compounds in the phenethylamine family, which are known for their stimulant and hallucinogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl chloride and furan-2-amine.
N-Alkylation: The first step involves the N-alkylation of furan-2-amine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or furan ring are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2-Methoxybenzyl)-N-methylfuran-2-amine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-N-methylfuran-2-amine involves its interaction with neurotransmitter receptors in the brain. It is known to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent changes in brain activity, resulting in its psychoactive effects. The compound may also interact with other receptor systems, including dopamine and norepinephrine receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
N-(2-Methoxybenzyl)-N-methylfuran-2-amine is structurally similar to other compounds in the phenethylamine family, such as:
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its hallucinogenic effects and used in psychopharmacological research.
25I-NBOMe (4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine): A potent hallucinogen with high affinity for serotonin receptors.
25C-NBOMe (4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine): Another hallucinogenic compound with similar receptor binding properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl and furan rings, which imparts distinct pharmacological properties compared to other phenethylamines. Its unique structure allows for specific interactions with neurotransmitter receptors, leading to its characteristic effects.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-14(13-8-5-9-16-13)10-11-6-3-4-7-12(11)15-2/h3-9H,10H2,1-2H3 |
InChI Key |
ZQJFTTISVUBMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.